2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is an organic compound that features a benzodioxole ring, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate reagents to introduce the carbamoylamino and oxyacetic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)acetic acid
- 2-(1,3-Benzodioxol-5-yl)propanoic acid
- 2-(1,3-Benzodioxol-5-yl)butanoic acid
Uniqueness
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)ureido)oxy)acetic acid is unique due to the presence of the carbamoylamino and oxyacetic acid functionalities, which may confer distinct chemical and biological properties compared to other benzodioxole derivatives. Its specific structural features may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c14-10(15)5-19-13-11(16)12-4-7-1-2-8-9(3-7)18-6-17-8/h1-3H,4-6H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZFWMDXADSBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.